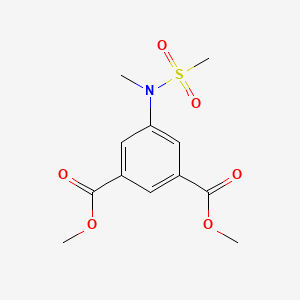

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-13(20(4,16)17)10-6-8(11(14)18-2)5-9(7-10)12(15)19-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWAJGMOKXVZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462434 | |

| Record name | Dimethyl 5-(N-methylmethylsulfonamido)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695215-93-1 | |

| Record name | Dimethyl 5-(N-methylmethylsulfonamido)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Methodologies and Mechanistic Reaction Pathways

Retrosynthetic Analysis and Strategic Disconnections for the Dimethyl 5-(N-methylmethylsulfonamido)isophthalate Core

A retrosynthetic analysis of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate reveals two primary strategic disconnections. The first disconnection is at the sulfonamide nitrogen-aryl carbon bond, leading to a dimethyl 5-aminoisophthalate precursor and a methanesulfonyl synthon. A further disconnection of the methyl group from the sulfonamide nitrogen points to a primary sulfonamide intermediate. The second major disconnection breaks down the dimethyl isophthalate (B1238265) core to isophthalic acid and methanol (B129727), highlighting the esterification step. This analysis suggests a convergent synthetic strategy where the functionalized isophthalate core and the sulfonamido moiety are prepared separately and then coupled.

Optimized Multistep Synthetic Routes for Dimethyl 5-(N-methylmethylsulfonamido)isophthalate from Precursors

Based on the retrosynthetic analysis, a logical and optimized multistep synthesis can be devised, starting from readily available precursors.

Functionalization of Isophthalate Scaffolds (e.g., Amination, Halogenation, Sulfonation Precursors)

The synthesis of the key intermediate, dimethyl 5-aminoisophthalate, is typically achieved from dimethyl 5-nitroisophthalate. The nitration of dimethyl isophthalate at the 5-position is a standard electrophilic aromatic substitution. Subsequent reduction of the nitro group to an amine is a critical step. A common method for this transformation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or cobalt-based catalysts in a suitable solvent. chemicalbook.com For instance, the hydrogenation of dimethyl 5-nitroisophthalate can be carried out in a stainless steel autoclave under hydrogen pressure. chemicalbook.com

Alternatively, chemical reduction methods using reagents like iron powder in the presence of an acid, such as hydrochloric acid, can also be employed to convert the nitro group to the desired amine. chemicalbook.com

Formation of the N-Methylmethylsulfonamido Moiety

The formation of the N-methylmethylsulfonamido group attached to the isophthalate ring can be envisioned in a two-step process starting from dimethyl 5-aminoisophthalate.

First, the primary amine of dimethyl 5-aminoisophthalate is reacted with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the corresponding sulfonamide, Dimethyl 5-(methylsulfonamido)isophthalate. This is a standard procedure for the synthesis of sulfonamides from primary amines.

The second step involves the N-methylation of the resulting sulfonamide. The sulfonamide nitrogen is acidic and can be deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form an anion. monash.edu This anion can then be reacted with a methylating agent, like methyl iodide or dimethyl sulfate, to introduce the methyl group onto the nitrogen atom, yielding the final product, Dimethyl 5-(N-methylmethylsulfonamido)isophthalate. Various methodologies for the mono-N-alkylation of sulfonamides have been developed, offering a range of conditions to achieve this transformation. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Esterification Procedures for Dimethyl Isophthalate Framework

The dimethyl isophthalate framework is a core component of the target molecule. Should the synthesis start from a functionalized isophthalic acid, an esterification step is necessary. The direct esterification of isophthalic acid or its derivatives with methanol is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. This Fischer-Speier esterification is a well-established and widely used method.

Investigation of Chemical Transformations and Derivatizations of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate

The chemical reactivity of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate allows for various transformations, primarily centered around the ester functional groups.

Hydrolysis Reactions of Ester Groups to Carboxylic Acids

The two methyl ester groups in Dimethyl 5-(N-methylmethylsulfonamido)isophthalate can be hydrolyzed to the corresponding dicarboxylic acid, 5-(N-methylmethylsulfonamido)isophthalic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Basic hydrolysis, also known as saponification, is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating. libretexts.orgresearchgate.net The reaction proceeds to completion and yields the disodium or dipotassium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, will then protonate the carboxylate groups to afford the free dicarboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid. libretexts.org

Modifications and Substitutions on the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in Dimethyl 5-(N-methylmethylsulfonamido)isophthalate is a key site for synthetic modifications. N-alkylation and N-arylation reactions are common strategies to introduce a wide range of substituents, thereby altering the steric and electronic properties of the molecule.

The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. One common approach involves the use of alkyl halides in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated sulfonamide nitrogen acts as the nucleophile.

For instance, the reaction of a related N-H sulfonamide with an alkyl halide in the presence of a suitable base such as potassium carbonate can yield the N-alkylated product. The choice of solvent is crucial and can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the dissolution of the reactants and promote the reaction.

More advanced methods for N-alkylation include transition-metal-catalyzed processes. For example, manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been reported as an efficient and environmentally benign method. acs.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide and subsequent reduction of the resulting imine.

| Alkylation Method | Alkylating Agent | Catalyst/Base | Typical Solvent | Key Features |

| Williamson Ether-like Synthesis | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | K₂CO₃, NaH | DMF, Acetonitrile | Well-established, versatile for simple alkyl groups. |

| Mitsunobu Reaction | Alcohol | DEAD, PPh₃ | THF | Mild conditions, suitable for a range of alcohols. |

| Reductive Amination | Aldehyde/Ketone | NaBH₃CN, NaBH(OAc)₃ | Methanol, Dichloromethane | Useful for introducing more complex alkyl groups. |

| Manganese-Catalyzed Borrowing Hydrogen | Alcohol | Mn(I) PNP pincer complex | Toluene | Green chemistry approach, uses alcohols directly. acs.org |

This table presents common N-alkylation methods applicable to sulfonamides and is for illustrative purposes.

The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for this transformation, typically employing a palladium or copper catalyst with a suitable ligand to couple the sulfonamide with an aryl halide or triflate. nih.gov

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions, including the choice of base and solvent, must be carefully optimized for each specific substrate combination.

| Arylation Method | Arylating Agent | Catalyst System | Typical Base | Typical Solvent |

| Buchwald-Hartwig Amination | Aryl Halide (Br, I), Aryl Triflate | Pd₂(dba)₃, Ligand (e.g., XPhos, SPhos) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |

| Ullmann Condensation | Aryl Halide (I) | CuI, Ligand (e.g., Phenanthroline) | K₂CO₃ | DMF, DMSO |

| Chan-Lam Coupling | Arylboronic Acid | Cu(OAc)₂ | Pyridine | Dichloromethane |

This table illustrates common N-arylation methods for sulfonamides.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents—the two meta-disposed methoxycarbonyl groups and the sulfonamido group—play a crucial role in determining the position of substitution for incoming electrophiles.

Both the methoxycarbonyl groups are deactivating and meta-directing. The N-methylmethylsulfonamido group is also deactivating but is ortho-, para-directing. The combined effect of these groups will influence the regioselectivity of EAS reactions. The positions ortho to the sulfonamido group (positions 4 and 6) and the position para to it (position 2) are electronically activated by the sulfonamide, but sterically hindered by the adjacent ester groups. The position between the two ester groups (position 2) is the most likely site for substitution due to the combined directing effects.

Common EAS reactions that could potentially be performed on this substrate include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. youtube.com

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst could introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups could be achieved using an acyl halide or alkyl halide with a Lewis acid catalyst, although the deactivating nature of the existing substituents may necessitate harsh reaction conditions.

The precise outcome of these reactions would require experimental verification to overcome the complex interplay of electronic and steric effects.

Palladium-Catalyzed Cross-Coupling Reactions at Functionalized Sites

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While the parent molecule, Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, does not possess a suitable leaving group for direct cross-coupling, it can be functionalized to participate in such reactions. For instance, if a halogen atom were introduced onto the aromatic ring via an EAS reaction as described above, this functionalized derivative could serve as a substrate for cross-coupling.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govchemrxiv.org If a bromo or iodo derivative of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate were synthesized, it could be coupled with a variety of aryl or vinyl boronic acids or esters to generate more complex molecular architectures.

| Component | Examples |

| Aryl Halide | Bromo or Iodo derivative of the title compound |

| Boronic Acid/Ester | Phenylboronic acid, Thiophene-2-boronic acid, Vinylboronic acid pinacol ester |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

This table outlines the typical components for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes. A halogenated derivative of the title compound could be coupled with various terminal alkynes to introduce an alkynyl moiety.

| Component | Examples |

| Aryl Halide | Bromo or Iodo derivative of the title compound |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF |

This table summarizes the key components of a Sonogashira coupling reaction.

Mechanistic Studies of Key Synthetic Steps and Transformations

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analysis for the synthesis of this specific molecule have not been reported. However, for the general class of reactions, such as the formation of the sulfonamide bond from a sulfonyl chloride and an amine, the reaction is generally considered to be second-order, with the rate dependent on the concentrations of both reactants. Computational studies on related systems could provide insights into the transition state geometries and activation energies for these transformations.

Identification of Catalytic Species and Reaction Intermediates

In the context of palladium-catalyzed cross-coupling reactions, the catalytic cycle is well-established and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron (in Suzuki-Miyaura) or the copper acetylide (in Sonogashira) is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

The identification of these catalytic species and reaction intermediates is often achieved through a combination of spectroscopic techniques (e.g., NMR, Mass Spectrometry) and computational modeling.

Solvent Effects and Reaction Environment Optimization

The choice of solvent can have a profound impact on the outcome of a chemical reaction by influencing the solubility of reactants, the stability of intermediates and transition states, and the rate of reaction.

For N-alkylation reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus increasing its reactivity.

For palladium-catalyzed cross-coupling reactions, a variety of solvents can be used, often in biphasic systems with water to facilitate the dissolution of the inorganic base. The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst.

Optimization of the reaction environment also includes factors such as temperature, concentration of reactants, and the nature of the base. These parameters must be carefully controlled to achieve high yields and selectivity.

Advanced Spectroscopic and Crystallographic Characterization of Dimethyl 5 N Methylmethylsulfonamido Isophthalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, a combination of one-dimensional and multi-dimensional NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Multi-dimensional NMR techniques are paramount in deciphering the intricate spin systems and spatial relationships within the molecule.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through-bond. For the subject molecule, COSY would be expected to show correlations between the aromatic protons on the isophthalate (B1238265) ring, allowing for their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the aromatic ring, the two methoxy (B1213986) groups, the N-methyl group, and the S-methyl group to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity between the key functional groups. For instance, correlations would be expected from the methoxy protons to the carbonyl carbons and from the N-methyl protons to the sulfonamide-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments map spatial proximities between protons. This technique can help to determine the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the N-methyl group and adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Correlations

| Assignment | Predicted Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations | Expected NOESY Correlations |

|---|---|---|---|---|

| Aromatic-H | 7.8 - 8.5 | With other aromatic protons | Carbonyl-C, Aromatic-C | Methoxy-H, N-Methyl-H |

| Methoxy-H (COOCH₃) | 3.8 - 4.0 | None | Carbonyl-C, Methoxy-C | Aromatic-H |

| N-Methyl-H (N-CH₃) | 2.8 - 3.2 | None | Sulfonyl-C, N-Methyl-C | Aromatic-H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl-C (C=O) | 165 - 170 |

| Aromatic-C | 120 - 140 |

| Methoxy-C (OCH₃) | 50 - 55 |

| N-Methyl-C (N-CH₃) | 35 - 40 |

Dynamic NMR Spectroscopy for Conformational Dynamics Analysis

The sulfonamide group and the two ester groups in Dimethyl 5-(N-methylmethylsulfonamido)isophthalate can exhibit restricted rotation, leading to the possibility of different conformational isomers (conformers) coexisting in solution. Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, can provide valuable insights into these dynamic processes. By analyzing changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for rotation around the C-N and C-S bonds and to quantify the rates of conformational exchange.

Solid-State NMR for Polymorphic Forms

In the solid state, molecules can pack in different arrangements, leading to different crystalline forms known as polymorphs. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different polymorphic forms, as the NMR signals are highly sensitive to the local molecular environment. By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. These spectra can be used to identify the number of non-equivalent molecules in the crystallographic unit cell and to probe the details of intermolecular interactions.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying specific functional groups and for studying molecular symmetry and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups.

Table 3: Expected FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Raman Spectroscopy for Molecular Symmetries and Lattice Modes

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is particularly sensitive to non-polar bonds and can provide information about the symmetry of the molecule. For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, Raman spectroscopy could be used to study the vibrations of the aromatic ring and the sulfonamide group. In the solid state, low-frequency Raman spectroscopy can be used to probe the lattice modes, which are related to the collective vibrations of the molecules in the crystal lattice. This information can be used to further characterize different polymorphic forms.

Correlation Spectroscopy for Vibrational Mode Assignments

For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, this technique would be invaluable in unambiguously assigning the vibrational modes. For instance, the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO2), typically found in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions respectively, could be correlated with the vibrations of the adjacent N-methyl group. nih.gov Similarly, the carbonyl (C=O) stretching vibrations of the two methyl ester groups could be distinguished and correlated with the bending modes of the methyl groups and the aromatic ring vibrations.

A hypothetical 2D correlation map could reveal, for example, that a specific C-H bending mode of one of the methyl ester groups is more strongly coupled to the aromatic ring's vibrations than the other, providing insights into the molecule's preferred conformation in the analyzed state. The correlation method, when applied to the crystalline state, can also elucidate the effects of crystal packing on the vibrational modes. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. mdpi.comucsf.edu For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate (C12H15NO6S), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental mass measurement with a very low margin of error, confirming the compound's elemental formula.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal its fragmentation pathways. Based on studies of related compounds like dimethyl isophthalate and various sulfonamides, a plausible fragmentation pattern can be proposed. umons.ac.benih.gov

Key fragmentation pathways would likely involve:

Loss of a methoxy group (-OCH3) from one of the ester functionalities.

Cleavage of the methylsulfonamido group , which could occur at the C-N bond or the S-N bond.

Loss of the N-methylmethylsulfonamido moiety , leading to a fragment corresponding to the dimethyl isophthalate core.

Decarboxylation , with the loss of CO2 from a fragmented ester group.

A proposed fragmentation pathway is detailed in the table below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 302.0644 ([M+H]⁺) | 271.0482 | CH3OH | Protonated methyl 5-(N-methylmethylsulfonamido)benzoate |

| 302.0644 ([M+H]⁺) | 195.0655 | C2H4O2 | Protonated 5-(N-methylmethylsulfonamido)benzoic acid |

| 302.0644 ([M+H]⁺) | 194.0573 | C2H5O3S | Protonated dimethyl isophthalate |

| 302.0644 ([M+H]⁺) | 163.0390 | C3H6O3 | Ionized methyl benzoate (B1203000) from isophthalate core |

This table presents a hypothetical fragmentation pathway for illustrative purposes.

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Precise Molecular Geometry and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. hzdr.dersc.org This technique would provide precise bond lengths, bond angles, and torsion angles for Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, offering a detailed picture of its molecular geometry.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state would be of particular interest. Key conformational features to be determined would include:

The relative orientation of the two methyl ester groups with respect to the benzene (B151609) ring. In related dimethyl isophthalate structures, these groups can be tilted at various angles. nih.gov

The geometry around the sulfonamide linkage. Studies on aromatic sulfonamides have shown that they often adopt a twisted or synclinal conformation. acs.orgnih.gov

The torsion angles defining the orientation of the N-methyl and S-methyl groups.

Insights into the conformational preferences of the sulfonamide group can be gained from studies of similar molecules, which often show specific arrangements due to steric and electronic effects. nih.govmdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

SCXRD analysis would also reveal the supramolecular architecture of the crystal, detailing the network of intermolecular interactions that stabilize the crystal lattice. mdpi.comrsc.orgmdpi.com For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, several types of interactions are expected:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are likely to be significant. The hydrogen atoms of the methyl groups and the aromatic ring could interact with the oxygen atoms of the carbonyl and sulfonyl groups. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. nih.gov

The study of hydrogen bonding in a large number of sulfonamide crystal structures has revealed common patterns and preferences, which can help in understanding the crystal packing of the title compound. acs.orgnih.govacs.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. mdpi.com

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is presented below:

| Contact Type | Percentage Contribution |

| H···H | 45% |

| O···H | 30% |

| C···H | 15% |

| S···O | 5% |

| Other | 5% |

This table is illustrative and based on typical values for similar organic molecules.

Chiroptical Spectroscopy (If Chiral Derivatives or Enantioselective Synthesis is Explored)

The parent molecule, Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in one of the ester groups or through atropisomerism in a sterically hindered analog, then chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. researchgate.net

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. For chiral sulfonamides, CD spectroscopy has been used to study their binding to proteins and to determine their stereochemical features. nih.govnih.gov Should chiral derivatives of the title compound be developed, CD spectroscopy would be a critical tool for their stereochemical characterization and for studying their interactions with other chiral molecules.

Spectroscopic Analysis of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate Remains Undocumented in Public Domain

An extensive search of publicly available scientific literature and databases has revealed no specific data on the advanced spectroscopic and crystallographic characterization of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate. In particular, information regarding its Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopic properties is currently unavailable.

Circular Dichroism and Vibrational Circular Dichroism are specialized chiroptical techniques used to determine the stereochemistry of chiral molecules. The absence of any published studies on Dimethyl 5-(N-methylmethylsulfonamido)isophthalate using these methods suggests that either the compound is not chiral, or such specific analyses have not yet been performed or disclosed. Without experimental data, a detailed discussion and the creation of data tables as requested is not possible.

Further research and experimental investigation would be required to determine the CD and VCD spectra of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate. Such studies would be essential to fully characterize its three-dimensional structure and chiroptical properties.

Computational Chemistry and Theoretical Investigations of Dimethyl 5 N Methylmethylsulfonamido Isophthalate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide detailed information about the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) and ab initio methods are two of the most robust approaches for determining the optimized molecular geometry and electronic structure of a molecule like Dimethyl 5-(N-methylmethylsulfonamido)isophthalate.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. They solve the Schrödinger equation and are capable of providing highly accurate results. The accuracy of ab initio calculations is systematically improvable by increasing the level of theory and the size of the basis set. For a molecule of this size, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed for high-accuracy benchmark calculations, although they are computationally expensive.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. DFT methods are generally more computationally efficient than high-level ab initio methods and can provide a very good balance of accuracy and computational cost, making them well-suited for studying molecules of the size of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate. A common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to obtain a reliable optimized geometry and electronic properties. nih.gov

A theoretical DFT calculation would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule, providing a detailed picture of its most stable three-dimensional conformation.

Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C-S (sulfonamide) | 1.78 Å |

| S=O (sulfonamide) | 1.45 Å | |

| C=O (ester) | 1.22 Å | |

| Bond Angle | C-S-N (sulfonamide) | 108.5° |

| O=S=O (sulfonamide) | 120.2° |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for this type of molecule. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com

HOMO: The HOMO is the orbital that acts as an electron donor. A higher energy HOMO indicates a greater ability to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. mdpi.comnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. nih.gov

For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, a computational analysis would reveal the energies of the HOMO and LUMO and the spatial distribution of these orbitals, highlighting the regions of the molecule most likely to be involved in electron donation and acceptance. The sulfonamido group and the aromatic ring are expected to significantly influence the electronic distribution of the frontier orbitals.

Illustrative Frontier Molecular Orbital Data (DFT B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for this type of molecule. Actual values would require a specific computational study.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. chemrxiv.orgresearchgate.netnih.gov It is plotted on the molecular surface and uses a color scale to indicate regions of varying electrostatic potential.

Red: Regions with the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

Blue: Regions with the most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, the ESP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen of the sulfonamide. Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. mdpi.com

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov The calculated chemical shifts can be compared to experimental spectra to aid in the assignment of peaks and to confirm the proposed molecular structure. modgraph.co.ukunn.edu.ngchemicalbook.com

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. DFT calculations can predict these frequencies, which arise from the various stretching, bending, and torsional motions of the atoms. derpharmachemica.com A comparison between the calculated and experimental vibrational spectra can provide strong evidence for the correctness of the computed molecular structure.

Illustrative Predicted ¹H NMR Chemical Shifts (GIAO/DFT)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.8 - 8.5 |

| N-CH₃ | 3.1 |

| S-CH₃ | 2.9 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a GIAO/DFT calculation for this type of molecule. Actual values would require a specific computational study.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, molecules in reality are dynamic and their behavior can be influenced by their environment. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govyoutube.com

An MD simulation of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent). rutgers.edursc.org The simulation would then track the movements of all atoms over a period of time, governed by a force field that describes the interactions between them.

These simulations can provide valuable information about:

Conformational Flexibility: Identifying the different stable conformations of the molecule and the energy barriers between them.

Solvation Effects: Understanding how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties.

Dynamic Behavior: Observing the dynamic motions of the molecule, such as the rotation of methyl groups and the flexibility of the sulfonamide linkage.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.com For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, this could involve studying its potential synthesis routes or its reactivity in various chemical transformations.

This type of modeling involves:

Locating Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.

Identifying Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

By mapping out the entire energy profile of a reaction pathway, computational modeling can help to understand the feasibility of a reaction, predict the major products, and provide insights into how the reaction might be optimized.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that focuses on the computational chemistry and theoretical investigations into the non-covalent interactions and supramolecular self-assembly of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate.

Therefore, the requested section "4.5. Investigation of Non-Covalent Interactions and Supramolecular Self-Assembly" with detailed research findings and data tables for this specific compound cannot be generated at this time. Scientific inquiry into this particular molecule's supramolecular behavior and interaction profile has not been documented in the public domain.

Future computational and experimental studies would be necessary to elucidate these properties. Such research would likely involve:

Quantum Chemical Calculations: To model the molecule's electron distribution, electrostatic potential, and identify potential sites for non-covalent interactions.

Crystal Structure Analysis: X-ray diffraction studies to determine the solid-state packing and identify the specific non-covalent interactions (such as hydrogen bonds, π-π stacking, or van der Waals forces) that govern its crystal lattice formation.

Hirshfeld Surface Analysis: To visualize and quantify the intermolecular interactions within the crystal structure.

Spectroscopic Studies: Techniques like NMR and FT-IR could provide insights into the intermolecular interactions in solution.

Without such dedicated studies, any discussion on the non-covalent interactions and supramolecular self-assembly of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate would be purely speculative and would not meet the required standards of scientific accuracy.

Application As a Chemical Building Block in Advanced Organic Systems

Development of Advanced Organic Materials (Excluding Clinical/Safety Aspects of the Materials)

Role in Supramolecular Chemistry and Self-Assembled Systems

The self-assembly of molecules into well-defined, non-covalently bonded structures is a cornerstone of supramolecular chemistry. The structure of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate contains several functional groups that can direct such assembly processes. The isophthalic acid moiety itself is known to form predictable hydrogen-bonding patterns. For instance, alkylated isophthalic acids have been shown to self-assemble at liquid-solid interfaces, forming two-dimensional crystalline networks. nih.govresearchgate.net The formation of these structures is a delicate balance of hydrogen bonding between the carboxylic acid groups (or in this case, the ester groups which are weaker hydrogen bond acceptors) and van der Waals interactions between the alkyl chains. nih.gov

The N-methylmethylsulfonamido group introduces a strong hydrogen bond accepting site (the sulfonyl oxygens) and a potential hydrogen bond donating site if the amide proton were present, though in this N-methylated form, it lacks a proton for traditional hydrogen donation. However, the nitrogen and oxygen atoms of the sulfonamide can still participate in dipole-dipole interactions and act as coordination sites for metal ions. The presence of the methyl groups on both the nitrogen and the sulfonyl moiety will also impart steric constraints that will influence the packing of the molecules in a self-assembled state. In related systems, such as 5-alkylamido isophthalic acids, the interplay of hydrogen bonding from the amide and carboxylic acid groups, along with the van der Waals interactions of the alkyl chains, has been shown to lead to the formation of supramolecular gels. mdpi.com

The potential for Dimethyl 5-(N-methylmethylsulfonamido)isophthalate to form specific, self-assembled structures is summarized in the table below, based on the functionalities present in the molecule and knowledge from related systems.

| Functional Group | Potential Intermolecular Interaction | Consequence for Self-Assembly |

| Dimethyl Isophthalate (B1238265) Core | π-π stacking, dipole-dipole interactions | Contributes to the overall stability of assembled structures. |

| Ester Groups | Hydrogen bond acceptor, dipole-dipole interactions | Can interact with suitable hydrogen bond donors. |

| N-methylmethylsulfonamido Group | Strong dipole, hydrogen bond acceptor (sulfonyl oxygens) | Directs the formation of specific, ordered assemblies. |

| Methyl Groups | Steric hindrance, hydrophobic interactions | Influences the packing density and solubility of the assemblies. |

Precursor for Functional Molecular Architectures

The bifunctional nature of the isophthalate core makes Dimethyl 5-(N-methylmethylsulfonamido)isophthalate a valuable precursor for the synthesis of larger, functional molecular architectures such as polymers and macrocycles. The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to acid chlorides for polymerization reactions. Alternatively, the ester groups can undergo transesterification with diols to form polyesters.

The N-methylmethylsulfonamido substituent at the 5-position can be used to impart specific properties to the resulting polymer. For instance, the polar sulfonamide group could enhance the solubility of the polymer in certain organic solvents or improve its thermal stability. In a manner analogous to how Dimethyl 5-sulfoisophthalate sodium salt is used to introduce ionic groups into polymers for applications such as ion-exchange membranes, the N-methylmethylsulfonamido group could be used to fine-tune the properties of advanced polymers. researchgate.netnih.gov

The synthesis of functional polymers from substituted isophthalates is a well-established field. For example, polyamides and other polymers have been synthesized from various 5-substituted isophthalic acids to create materials with specific thermal, mechanical, or optical properties. The N-methylmethylsulfonamido group would be a unique addition to the library of available functional groups for this purpose.

The potential utility of Dimethyl 5-(N-methylmethylsulfonamido)isophthalate as a precursor is outlined in the following table:

| Target Molecular Architecture | Synthetic Route | Potential Properties of the Final Product |

| Polyesters | Transesterification with diols | Modified thermal properties, altered solubility, potential for specific intermolecular interactions. |

| Polyamides | Hydrolysis to diacid, followed by reaction with diamines | High thermal stability, specific solvent compatibility, potential for hydrogen bonding networks. |

| Metal-Organic Frameworks (MOFs) | Hydrolysis to diacid, followed by reaction with metal salts | Porous materials with potential applications in catalysis, gas storage, and separation. |

| Macrocycles | High-dilution reaction of the diacid or diacyl chloride with appropriate linking molecules | Host-guest chemistry, molecular recognition. |

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity determination of non-volatile organic compounds like Dimethyl 5-(N-methylmethylsulfonamido)isophthalate. Its versatility in column chemistry and detection methods allows for the development of robust and specific analytical procedures.

Method Development for Purity Determination (UV, DAD, ELSD Detection)

A reversed-phase HPLC (RP-HPLC) method is the most common approach for analyzing moderately polar compounds such as aromatic sulfonamides and esters. wu.ac.thsielc.comsielc.com The development of a purity method for Dimethyl 5-(N-methylmethylsulfonamido)isophthalate would involve a systematic evaluation of stationary phases, mobile phase composition, and detectors to achieve optimal separation of the main component from any process-related impurities or degradation products.

Stationary Phase Selection: Columns such as C18 or C8 are typically the first choice due to their hydrophobic nature, which provides good retention for aromatic compounds. wu.ac.th A YMC-Triart C8 column (250 x 4.6 mm, 5 µm) could be selected for method development. wu.ac.th

Mobile Phase Optimization: A gradient elution is often necessary to resolve impurities with a wide range of polarities in a reasonable timeframe. wu.ac.th The mobile phase typically consists of an aqueous component (often with a pH-modifying additive like formic or phosphoric acid to ensure sharp peak shapes) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com

Detector Selection:

UV/Diode-Array Detector (DAD): Given the presence of an aromatic ring in the molecule, UV detection is highly suitable. A DAD detector offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. wu.ac.thresearchgate.net A detection wavelength of 265 nm is often effective for sulfonamide-containing compounds. wu.ac.thresearchgate.net

Evaporative Light Scattering Detector (ELSD): For impurities that lack a UV chromophore, an ELSD can be a valuable addition. This detector provides a near-universal response for non-volatile analytes, making it suitable for comprehensive impurity profiling.

A hypothetical optimized HPLC method is presented below:

| Parameter | Condition |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 265 nm |

| Sample Preparation | 1.0 mg/mL in Acetonitrile/Water (50:50) |

Interactive Data Table: Hypothetical Purity Analysis Results

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 4.5 | 0.08 | Process Impurity A (e.g., starting material) |

| 2 | 12.8 | 99.85 | Dimethyl 5-(N-methylmethylsulfonamido)isophthalate |

| 3 | 15.2 | 0.05 | Process Impurity B (e.g., related substance) |

| 4 | 19.1 | 0.02 | Unknown Impurity |

Gas Chromatography (GC) Techniques (if volatility permits)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The applicability of GC to Dimethyl 5-(N-methylmethylsulfonamido)isophthalate is limited by the compound's relatively high molecular weight and polarity, which suggest low volatility. Direct analysis would likely require high inlet temperatures that could cause thermal degradation. However, GC-MS is invaluable for profiling volatile impurities that may be present from the synthesis process.

GC-Mass Spectrometry for Volatile Impurity Profiling

Potential volatile impurities could include residual solvents (e.g., methanol from the esterification) or volatile reagents. A headspace GC-MS method is often employed for this purpose to avoid injecting the non-volatile main component into the GC system. For semi-volatile impurities, a direct injection method following derivatization might be necessary to increase analyte volatility and thermal stability. nih.gov

Hypothetical GC-MS Method for Volatile Impurities:

| Parameter | Condition |

| Instrument | GC system coupled with a Mass Spectrometer (e.g., Quadrupole or Orbitrap) thermofisher.com |

| Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Sample Preparation | 50 mg/mL of the compound dissolved in a high-boiling solvent like DMSO thermofisher.com |

| Mass Spectrometer | EI source at 70 eV, scanning from m/z 35 to 400 |

Interactive Data Table: Hypothetical Volatile Impurity Profile

| Retention Time (min) | Detected Ion (m/z) | Identification | Concentration (ppm) |

| 3.1 | 31 | Methanol | 150 |

| 5.8 | 78 | Benzene (B151609) | < 2 (Below LOQ) |

| 8.2 | 92 | Toluene | 25 |

Quantitative NMR (qNMR) for Purity and Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. ox.ac.ukresearchgate.net The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. sciepub.com

For Dimethyl 5-(N-methylmethylsulfonamido)isophthalate, ¹H qNMR can be used. A certified internal standard with known purity and concentration, containing protons that resonate in a clear region of the spectrum, is added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, the purity can be calculated with high accuracy.

Key Parameters for Accurate qNMR:

Internal Standard: A suitable standard would be maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene, as their signals would not overlap with the aromatic or methyl signals of the target compound.

Relaxation Delay (d1): A long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) must be used to ensure complete relaxation of all relevant nuclei between scans.

Signal Selection: Unique, well-resolved signals should be chosen for both the analyte and the internal standard. For the target molecule, the singlets corresponding to the N-methyl, S-methyl, or the two O-methyl groups would be ideal candidates.

Hypothetical qNMR Purity Calculation:

| Parameter | Value |

| Analyte Signal | O-methyl protons (singlet, ~3.9 ppm, 6H) |

| Internal Standard | Maleic Acid (singlet, ~6.3 ppm, 2H) |

| Analyte Weight | 25.05 mg |

| Standard Weight | 10.10 mg (Purity = 99.9%) |

| Analyte Integral | 5.45 |

| Standard Integral | 2.00 |

| Calculated Purity | 99.82% |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. azom.com This analysis provides an essential verification of the compound's empirical formula (C₁₂H₁₅NO₆S) and, by extension, its molecular formula and stoichiometric purity.

The procedure involves the complete combustion of a small, accurately weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector, typically a thermal conductivity detector. azom.com The measured percentages of each element are then compared to the theoretical values calculated from the molecular formula.

Theoretical vs. Hypothetical Experimental Values:

| Element | Theoretical % | Experimental % |

| Carbon | 50.17 | 50.12 |

| Hydrogen | 5.26 | 5.29 |

| Nitrogen | 4.88 | 4.85 |

| Sulfur | 11.16 | 11.10 |

A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.

Q & A

Q. What advanced spectroscopic methods elucidate degradation pathways under oxidative conditions?

- Methodology :

- LC-MS/MS : Identify degradation products (e.g., demethylated esters or sulfonic acids) after exposure to HO. Use isotopic labeling (O) to trace oxygen incorporation .

- EPR Spectroscopy : Detect radical intermediates during oxidation (e.g., sulfonyl radicals at g ≈ 2.005) .

Methodological Notes

- Data Integrity : Use ELNs (Electronic Lab Notebooks) for traceability and version control. Reference CRDC codes (e.g., RDF2050112 for reactor design) for interdisciplinary alignment .

- Safety Protocols : Adhere to ZDHC MRSL limits for waste disposal. Conduct risk assessments using SDS documentation (GHS-compliant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.